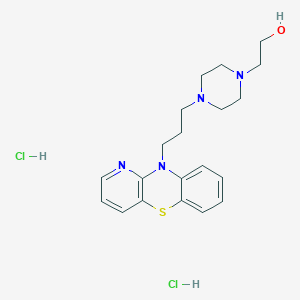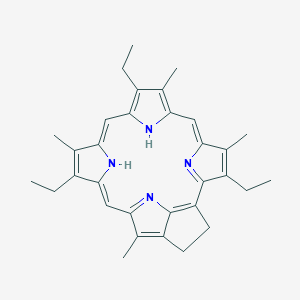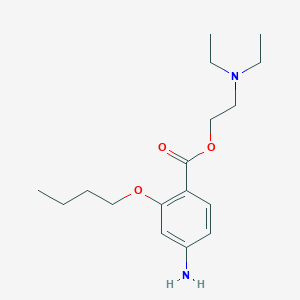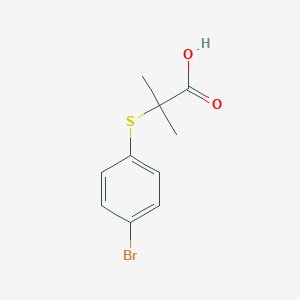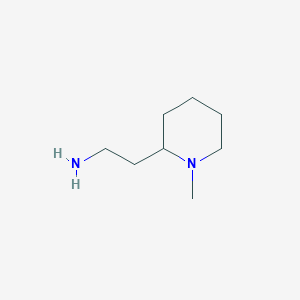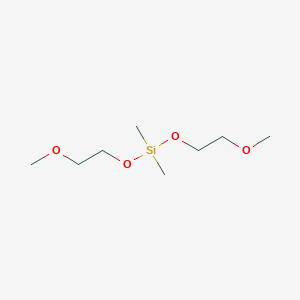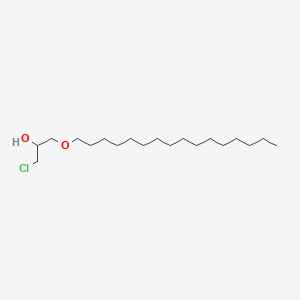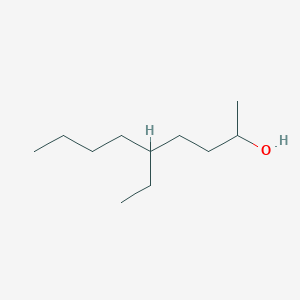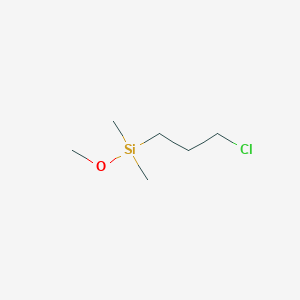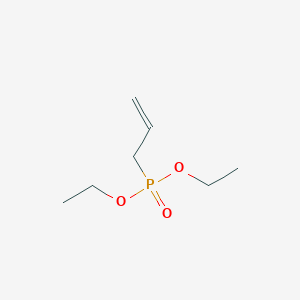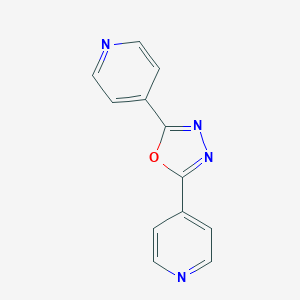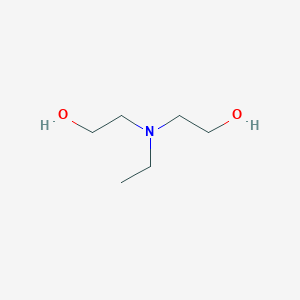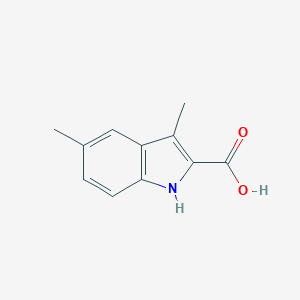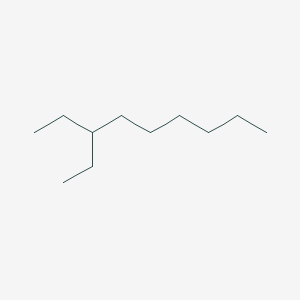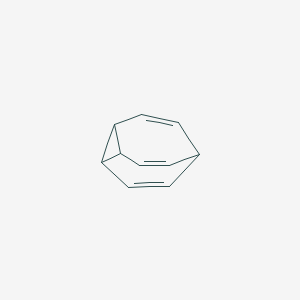
Bullvalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bullvalene is a highly reactive hydrocarbon compound that has been extensively studied for its unique properties. It is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that makes it an important chemical for many scientific applications.
Mécanisme D'action
Bullvalene's mechanism of action is not well understood. However, it is known to be highly reactive due to its strained structure. Bullvalene can react with a variety of chemicals, including oxygen, water, and other reactive molecules. This reactivity makes it an important compound for studying organic reactions and reaction mechanisms.
Effets Biochimiques Et Physiologiques
Bullvalene has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe respiratory distress if inhaled. Additionally, bullvalene has been shown to be a potent mutagen and carcinogen in animal studies. Due to its toxicity, bullvalene is not used in pharmaceuticals or other medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bullvalene's unique structure and high reactivity make it an important compound for studying organic reactions and reaction mechanisms. However, its instability and toxicity make it challenging to work with in the laboratory. Additionally, bullvalene is expensive to produce, which limits its use in research.
Orientations Futures
There are several future directions for research on bullvalene. One area of interest is the development of new synthetic methods for producing bullvalene. Additionally, researchers are interested in studying the potential applications of bullvalene in the development of new materials, such as polymers and liquid crystals. Finally, there is interest in studying the biochemical and physiological effects of bullvalene to better understand its toxicity and potential health risks.
Conclusion:
In conclusion, bullvalene is a highly reactive hydrocarbon compound that has found applications in various scientific fields. It is synthesized through the Diels-Alder reaction and is used in the study of organic reactions and reaction mechanisms. Bullvalene's unique structure and high reactivity make it an important compound for research, but its toxicity and instability make it challenging to work with in the laboratory. Future research on bullvalene is focused on developing new synthetic methods, studying its potential applications in materials science, and understanding its potential health risks.
Méthodes De Synthèse
Bullvalene is synthesized through the Diels-Alder reaction, which is a chemical reaction between a diene and a dienophile. The reaction produces a cyclohexene ring with a bridgehead double bond, which is a unique feature of bullvalene. The synthesis of bullvalene is challenging due to its high reactivity and instability. However, advances in synthetic chemistry have made it possible to produce bullvalene in the laboratory.
Applications De Recherche Scientifique
Bullvalene has been extensively studied for its unique properties and has found applications in various scientific fields. It is commonly used as a precursor in the synthesis of other chemicals due to its high reactivity. Bullvalene is also used in the study of organic reactions and as a probe for studying reaction mechanisms. Additionally, bullvalene has been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
1005-51-2 |
|---|---|
Nom du produit |
Bullvalene |
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
tricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H10/c1-4-8-9-5-2-7(1)3-6-10(8)9/h1-10H |
Clé InChI |
UKFBVTJTKMSPMI-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C2C=CC1C=C3 |
SMILES canonique |
C1=CC2C3C2C=CC1C=C3 |
Autres numéros CAS |
1005-51-2 |
Synonymes |
ullvalene tricyclo(3.3.2.02,8)deca-3,6,9-triene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



